Differential Metabolic Routing: Peroxisomal Oxidation of Branched‑Chain vs. Mitochondrial Oxidation of Straight‑Chain Acyl‑CoAs
18‑Methylnonadecanoyl‑CoA, as a methyl‑branched acyl‑CoA, is predicted to be a substrate for peroxisomal branched‑chain acyl‑CoA oxidase (ACOX3), not mitochondrial straight‑chain acyl‑CoA dehydrogenase. This is a critical differentiation from the straight‑chain comparator nonadecanoyl‑CoA, which is primarily metabolized in mitochondria. This inference is based on the established substrate specificity of ACOX3 for 2‑methyl‑branched fatty acyl‑CoAs [1] and the requirement for peroxisomal α‑oxidation of 3‑methyl‑branched substrates like phytanoyl‑CoA [2].
| Evidence Dimension | Primary catabolic organelle and initiating enzyme |
|---|---|
| Target Compound Data | Peroxisomal β‑oxidation via branched‑chain acyl‑CoA oxidase (ACOX3) [predicted] |
| Comparator Or Baseline | Nonadecanoyl‑CoA (straight‑chain C19): Mitochondrial β‑oxidation via long‑chain acyl‑CoA dehydrogenase (LCAD) |
| Quantified Difference | Qualitative difference in metabolic routing (peroxisome vs. mitochondrion) and initiating enzyme class (oxidase vs. dehydrogenase). No direct kinetic comparison available. |
| Conditions | Inference based on known substrate specificities of human peroxisomal acyl‑CoA oxidases for 2‑methyl‑branched fatty acyl‑CoAs and mitochondrial dehydrogenases for straight‑chain substrates. |
Why This Matters
For studies on peroxisomal disorders (e.g., Refsum disease, X‑ALD) or metabolic flux analysis, using a straight‑chain CoA would yield no signal in peroxisomal oxidation assays, leading to false‑negative results and incorrect pathway assignments.
- [1] Van Veldhoven, P. P. (2010). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. J. Lipid Res., 51(10), 2863-2895. (Review of ACOX substrate specificity). View Source
- [2] Verhoeven, N. M., et al. (1998). Phytanic acid and pristanic acid are oxidized in peroxisomes: implications for Refsum disease. J. Lipid Res., 39(9), 1752-1760. View Source
